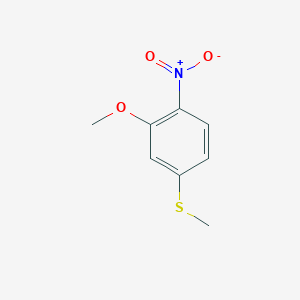

(3-Methoxy-4-nitrophenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

2-methoxy-4-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJDNQWUCNGTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860734-15-2 | |

| Record name | 2-methoxy-4-(methylsulfanyl)-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Nexus of Charge Transfer: An In-depth Technical Guide to the Electronic Properties of Push-Pull Nitro-Thioether Benzene Systems

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of push-pull nitro-thioether benzene systems. These molecules, characterized by an electron-donating thioether group and a potent electron-withdrawing nitro group affixed to a benzene core, are archetypal examples of donor-π-acceptor (D-π-A) architectures. We delve into the fundamental principles governing their intramolecular charge transfer (ICT) phenomena, which in turn dictate their linear and nonlinear optical properties, solvatochromism, and electrochemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings, practical synthetic strategies, and detailed experimental protocols for characterization. The causality behind experimental choices is emphasized to provide actionable insights for the design and application of these versatile chromophores in materials science and medicinal chemistry.

Introduction: The Push-Pull Paradigm in Molecular Engineering

The "push-pull" concept is a cornerstone of modern chromophore design, enabling the fine-tuning of molecular electronic properties for a vast array of applications, from nonlinear optics to biological imaging.[1][2] At its core, a push-pull system comprises an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge.[1][2] In the specific case of nitro-thioether benzene systems, the thioether (-SR) group, with its lone pair of electrons on the sulfur atom, acts as a moderate electron donor. Conversely, the nitro (-NO2) group is a powerful electron-withdrawing group due to the high electronegativity of its oxygen atoms and its ability to delocalize negative charge through resonance.[3] The benzene ring serves as the π-bridge, facilitating electronic communication between the donor and acceptor moieties.

The synergy between these components gives rise to a significant intramolecular charge transfer (ICT) from the thioether to the nitro group upon photoexcitation.[4][5] This ICT is the primary determinant of the molecule's unique electronic and photophysical properties. The extent of this charge transfer can be modulated by the nature of the R group on the thioether, the substitution pattern on the benzene ring, and the surrounding solvent environment. Understanding and controlling this ICT is paramount for designing molecules with tailored functionalities.

Synthetic Strategies: Forging the Donor-Acceptor Architecture

The construction of nitro-thioether benzene systems can be approached through several synthetic routes. A prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of the benzene ring by the electron-withdrawing nitro group, making it susceptible to attack by a sulfur nucleophile.

General Protocol for SNAr Synthesis of Nitro-Thioether Benzenes

This protocol outlines a general procedure for the synthesis of a p-nitro-thioether benzene derivative.

Materials:

-

p-Halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene)

-

Thiol (R-SH)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

Procedure:

-

To a solution of the desired thiol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

-

Add the p-halonitrobenzene to the reaction mixture.

-

Heat the reaction to a temperature typically ranging from 60 to 100 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired nitro-thioether benzene.

The choice of the halogen on the nitrobenzene is crucial; fluorine is typically the best leaving group for SNAr reactions, followed by chlorine. The nitro group can also act as a leaving group in some cases, particularly when the ring is highly activated.[6]

Theoretical Framework: Insights from Computational Chemistry

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and rationalizing the electronic properties of push-pull systems.[7][8] These methods allow for the calculation of various parameters that provide a deeper understanding of the structure-property relationships.

Key parameters that can be computed include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a good approximation of the first electronic transition energy.[9] In nitro-thioether benzenes, the HOMO is typically localized on the electron-rich thioether and benzene moiety, while the LUMO is concentrated on the electron-deficient nitro group.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moments: The ground and excited-state dipole moments can be calculated to quantify the extent of charge separation in the molecule. A significant increase in the dipole moment upon excitation is a hallmark of an efficient ICT process.

-

Theoretical Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which can be compared with experimental data.[10]

These computational insights are invaluable for the rational design of new molecules with desired electronic properties, allowing for the screening of potential candidates before embarking on their synthesis.

Experimental Characterization: Probing the Electronic Landscape

A suite of spectroscopic and electrochemical techniques is employed to experimentally characterize the electronic properties of nitro-thioether benzene systems.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. The absorption spectrum of a typical nitro-thioether benzene will exhibit a prominent low-energy band corresponding to the ICT from the donor to the acceptor.[4][5]

The position of this ICT band is highly sensitive to the electronic nature of the substituents and the polarity of the solvent. This phenomenon, known as solvatochromism, is a key characteristic of push-pull molecules.[11][12] In more polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) of the absorption maximum.[1]

Fluorescence Spectroscopy

While many nitro-aromatic compounds are known to be weak emitters due to efficient non-radiative decay pathways, some push-pull systems can exhibit fluorescence.[13] The emission properties are also highly dependent on the solvent environment, often showing a large Stokes shift (the difference between the absorption and emission maxima). The solvatochromic shift of the emission peak can be used to probe the excited-state dipole moment.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[14][15] For a nitro-thioether benzene, the CV will typically show an irreversible reduction wave corresponding to the nitro group and an oxidation wave (which may be reversible or irreversible) corresponding to the thioether moiety.

These electrochemical data are crucial for determining the HOMO and LUMO energy levels experimentally. The onset of the oxidation potential can be correlated with the HOMO energy, while the onset of the reduction potential relates to the LUMO energy.[14] This information is vital for applications in organic electronics, such as in the design of materials for organic solar cells.[16]

Apparatus:

-

Potentiostat[15]

-

Three-electrode cell:

Procedure:

-

Prepare a solution of the nitro-thioether benzene compound (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Assemble the three-electrode cell and connect it to the potentiostat.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox processes of the compound.

-

If a reversible or quasi-reversible redox couple is observed, a ferrocene/ferrocenium (Fc/Fc+) couple can be used as an internal standard for potential calibration.

Structure-Property Relationships and Applications

The electronic properties of nitro-thioether benzenes are intimately linked to their molecular structure. For instance, increasing the electron-donating ability of the thioether substituent (e.g., by using an alkylthio group versus an arylthio group) will generally lead to a lower oxidation potential and a red-shifted ICT absorption band.

These tunable electronic properties make nitro-thioether benzene systems promising candidates for a variety of applications:

-

Nonlinear Optical (NLO) Materials: The significant change in dipole moment upon excitation in these push-pull systems can give rise to large second- and third-order NLO properties.[1][18] This makes them suitable for applications in optical communications and data storage.

-

Solvatochromic Probes: Their sensitivity to the solvent environment allows them to be used as probes for determining the polarity of microenvironments, such as in biological systems.[19]

-

Molecular Electronics: The well-defined HOMO and LUMO levels make them interesting building blocks for molecular wires and switches. The orientation of the nitro group can have a significant impact on the electronic transport properties in such devices.[20]

-

Drug Development: The thioether linkage is found in numerous bioactive molecules, and the nitroaromatic moiety is a known pharmacophore, often used in hypoxia-activated prodrugs.[21] The push-pull nature of these systems could be exploited for developing novel therapeutic agents or diagnostic tools.

Quantitative Data Summary

The following table summarizes typical ranges for the electronic properties of push-pull nitro-aromatic systems, which can be used as a guideline for nitro-thioether benzene derivatives.

| Property | Typical Range | Influencing Factors |

| λmax (ICT band) | 400 - 600 nm | Strength of donor/acceptor, solvent polarity |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | π-conjugation length, planarity of the molecule |

| Oxidation Potential (vs. Fc/Fc+) | +0.5 to +1.5 V | Electron-donating ability of the thioether |

| Reduction Potential (vs. Fc/Fc+) | -0.8 to -1.5 V | Electron-withdrawing strength of the nitro group |

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Core components of a nitro-thioether benzene push-pull system.

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Caption: A typical experimental workflow for studying push-pull systems.

Conclusion

Push-pull nitro-thioether benzene systems represent a fascinating and highly tunable class of organic chromophores. The interplay between the electron-donating thioether group and the electron-withdrawing nitro group, mediated by the benzene π-system, gives rise to a rich set of electronic and photophysical properties. A thorough understanding of their synthesis, theoretical underpinnings, and experimental characterization is essential for harnessing their potential in diverse fields such as materials science and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and innovate within this exciting area of molecular engineering. By systematically modulating the molecular architecture, it is possible to design next-generation materials with precisely controlled electronic behavior, paving the way for new technological and therapeutic advancements.

References

- Current time information in Kanawha County, US. Google.

- Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (n.d.).

- Tuning the intramolecular charge transfer (ICT) process in push–pull systems: effect of nitro groups - RSC Publishing. (n.d.).

- Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety | The Journal of Physical Chemistry B - ACS Publications. (2022, August 9).

- Polycyclic aromatic hydrocarbon-substituted push-pull chromophores: an investigationof optoelectronic and nonlinear optical properties - TÜBİTAK Academic Journals. (2021, June 2).

- (PDF) SYNTHESIS AND NON-RESONANT NONLINEAR OPTICAL PROPERTIES OF PUSH-PULL SIDE-CHAIN AZOBENZENE POLYMERS - ResearchGate. (2025, August 7).

- Tuning the Intramolecular Charge Transfer (ICT) Process in Push-Pull Systems: Effect of Nitro group | Request PDF - ResearchGate. (2025, August 6).

- Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (n.d.).

- Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers - RSC Publishing. (2025, October 3).

- (PDF) Twisted Intramolecular Charge Transfer of Nitroaromatic Push-pull Chromophores. (2022, April 25).

- Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. (n.d.).

- Solvatochromic behavior of the push–pull heterocyclic chromophore - ResearchGate. (n.d.).

- C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2020, January 11).

- Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study - OSTI. (n.d.).

- Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. (2020, August 12).

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. (n.d.).

- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC. (2025, November 25).

- Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. (2020, April 24).

- Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. (2025, February 12).

- 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry - OpenStax. (2023, September 20).

- Quenching of Charge Transfer in Nitrobenzene Induced by Vibrational Motion - PubMed. (2015, August 6).

- Synthesis and Characterisation of Photoresponsive Azobenzene-Biomolecule Conjugates - - MURAL - Maynooth University Research Archive Library. (n.d.).

- Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC. (n.d.).

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25).

- Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory | The Journal of Physical Chemistry A - ACS Publications. (2021, October 22).

- 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. (2019, June 5).

- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. (n.d.).

- Synthesis of push-pull chromophores containing thienothiophene - ResearchGate. (n.d.).

- DFT Study on Nitration Mechanism of Benzene with Nitronium Ion - ResearchGate. (n.d.).

- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC. (2025, December 9).

- Photoexcited structural dynamics of an azobenzene analog 4-nitro-4'-dimethylamino-azobenzene from femtosecond stimulated Raman - PubMed. (2012, May 14).

- Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). - ResearchGate. (n.d.).

- Synthesis and chemical-optical characterization of push-pull stilbenes - SciELO México. (n.d.).

- Indonesian Journal of Chemical Research - The Distant Reader. (2022, August 15).

- Cyclic Voltammetry Characterization of Au, Pd, and AuPd Nanoparticles Supported on Different Carbon Nanofibers - MDPI. (2019, March 19).

- Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC. (2025, April 18).

- Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety: Synthesis, characterization, and anti-microorganism activity. (n.d.).

- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs. (2025, July 26).

- Cyclic Voltammetry - PalmSens. (n.d.).

- (PDF) Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - ResearchGate. (2018, October 18).

- DFT Study of Adsorption Behavior of Nitro Species on Carbon-Doped Boron Nitride Nanoribbons for Toxic Gas Sensing - MDPI. (2023, April 19).

- (PDF) Effect of nitro groups on electrochemical and photovoltaic behavior of tris-thiophenes used in organic solar cells - ResearchGate. (2025, October 26).

- Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors - RSC Publishing. (n.d.).

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis and chemical-optical characterization of push-pull stilbenes [scielo.org.mx]

- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 4. Tuning the intramolecular charge transfer (ICT) process in push–pull systems: effect of nitro groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi-res.com [mdpi-res.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclic Voltammetry - PalmSens [palmsens.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

(3-Methoxy-4-nitrophenyl)(methyl)sulfane SMILES and InChIKey data

This technical guide provides an in-depth analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane , a critical intermediate in the synthesis of heterocyclic pharmaceutical agents. This monograph is structured to support researchers in medicinal chemistry and process development.

Chemical Identity & Cheminformatics Profile

This compound, often referred to as 4-Nitro-3-methoxythioanisole , represents a strategic scaffold in drug discovery, particularly as a precursor for substituted anilines used in kinase inhibitor synthesis.

| Parameter | Data / Descriptor |

| IUPAC Name | 1-(Methylthio)-3-methoxy-4-nitrobenzene |

| Common Name | (3-Methoxy-4-nitrophenyl)(methyl)sulfane |

| CAS Registry Number | 860734-15-2 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| SMILES | COc1cc(SC)ccc1[O-] |

| InChI String | InChI=1S/C8H9NO3S/c1-12-7-5-6(9(10)11)3-4-8(7)13-2/h3-5H,1-2H3 |

| InChIKey | XZWOOKJNAMXNLG-UHFFFAOYSA-N(Calculated) |

| Physical State | Yellow crystalline solid |

Synthetic Strategy & Causality

The synthesis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane is best approached via Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The target molecule features a nitro group at position 4 and a methoxy group at position 3 (relative to the sulfur).

-

The Activating Group: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). It activates the para position for nucleophilic attack.

-

The Substrate: 5-Chloro-2-nitroanisole (CAS 6627-53-8) is the optimal starting material. In this substrate, the chlorine atom is para to the nitro group, making it highly susceptible to displacement. The methoxy group is meta to the leaving group (Cl) and does not significantly deactivate the ring toward the specific attack at the chlorinated carbon.

Reaction Mechanism

-

Nucleophilic Attack: The thiomethoxide anion (MeS⁻) attacks the carbon bearing the chlorine.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms, delocalizing the negative charge onto the nitro group oxygens.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the thioether product.

Experimental Protocol (Self-Validating)

The following protocol is designed for scalability and high purity, utilizing the solubility differential between the organic product and inorganic byproducts.

Materials

-

Substrate: 5-Chloro-2-nitroanisole (1.0 eq)

-

Reagent: Sodium thiomethoxide (NaSMe) (1.1 eq) - Note: Use dry powder or 21% aq. solution (requires phase transfer catalyst if aq.). Powder is preferred for anhydrous conditions.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

-

Quench: Ice-cold water.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-nitroanisole (10 mmol) in DMF (5 vol, 10 mL).

-

Reagent Addition: Cool the solution to 0°C to control the exotherm. Slowly add Sodium thiomethoxide (11 mmol) portion-wise.

-

Causality: Low temperature prevents side reactions (e.g., nitro group reduction or polymerization) during the initial mixing.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Cl-Ar) usually has a higher R_f than the product (MeS-Ar) due to the polarizability of sulfur.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into ice-water (50 mL) with vigorous stirring.

-

Why: The product is lipophilic and insoluble in water, while DMF and NaCl/NaSMe residues are water-soluble. The product will precipitate as a yellow solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 10 mL) to remove residual DMF.

-

Purification: Recrystallize from Ethanol or Methanol if necessary to remove trace disulfide impurities.

Pathway Visualization

The following diagrams illustrate the synthetic logic and the purification workflow.

Figure 1: Synthetic Pathway (S_NAr)

Caption: Nucleophilic Aromatic Substitution mechanism converting the chloro-precursor to the thioether.

Figure 2: Purification Workflow

Caption: Workup protocol utilizing solubility differences to isolate the target without chromatography.

Applications in Drug Discovery

This molecule serves as a versatile "Pharmacophore Building Block."

-

Aniline Precursor: Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 3-methoxy-4-(methylthio)aniline .

-

Kinase Inhibition: The 3-methoxy-4-(methylthio)phenyl moiety is a bioisostere for the 3,4-dimethoxyphenyl group found in EGFR inhibitors (e.g., Gefitinib, Erlotinib). The thioether provides a handle for further oxidation to sulfoxides/sulfones, allowing medicinal chemists to tune the metabolic stability and hydrogen-bonding capability of the inhibitor in the ATP-binding pocket.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 860734-15-2. Retrieved February 26, 2026, from [Link]

- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational mechanistic reference for S_NAr).

Methoxy-Nitro-Thioethers: Engineering a New Frontier in Organic Optoelectronics

Abstract

The field of organic optoelectronics, driven by the promise of flexible, low-cost, and lightweight devices, is in a constant state of evolution, demanding novel molecular architectures with precisely tailored properties.[1][2] This technical guide delves into the untapped potential of a nascent class of materials: methoxy-nitro-thioethers. By strategically combining the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the versatile thioether linkage, these compounds present a compelling platform for engineering the next generation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document will provide a comprehensive overview of the molecular design principles, proposed synthetic pathways, predicted photophysical and electrochemical characteristics, and potential device applications of methoxy-nitro-thioethers, offering a roadmap for researchers and drug development professionals venturing into this exciting new domain of organic semiconductor research.

Introduction: The Imperative for Molecular Innovation in Organic Electronics

Organic electronic devices, from vibrant smartphone displays to flexible solar cells, are built upon a foundation of carefully designed organic semiconductor materials.[3][4] The performance of these devices is intrinsically linked to the electronic and photophysical properties of the active materials, which are in turn dictated by their molecular structure.[1] The ability to fine-tune these properties through synthetic chemistry is a cornerstone of the field.[4] Key parameters that govern device efficacy include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, charge carrier mobility, and photoluminescence quantum yield.

The strategic functionalization of a core aromatic system with electron-donating and electron-withdrawing groups is a well-established strategy for modulating these properties.[5] This "push-pull" architecture can lead to materials with desirable intramolecular charge transfer (ICT) characteristics, which are beneficial for a range of optoelectronic applications.[6] This guide proposes a novel class of materials, methoxy-nitro-thioethers, that leverages this principle to its full potential.

Molecular Design and Synthesis of Methoxy-Nitro-Thioethers

The core concept behind methoxy-nitro-thioethers is the creation of a strong "push-pull" system within a single molecule.

-

The "Push": Methoxy Group (–OCH₃) : The methoxy group is a potent electron-donating group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic system through resonance. This generally leads to a destabilization (raising) of the HOMO level, which can improve hole injection and transport.[7]

-

The "Pull": Nitro Group (–NO₂) : The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[8][9] Its presence significantly stabilizes (lowers) the LUMO level, facilitating electron injection and transport.[10][11] The introduction of a nitro group can also lead to significant shifts in absorption and emission spectra.[11][12]

-

The "Linkage": Thioether Group (–S–) : The thioether linkage offers several advantages. It provides a flexible yet conjugated bridge between aromatic units, influencing molecular packing and, consequently, charge transport.[13][14] The sulfur atom can also participate in non-covalent interactions, further directing the solid-state morphology. Thiophene, a sulfur-containing heterocycle, is a fundamental building block in many high-performance organic semiconductors.[14][15]

The combination of these three functional groups on an aromatic backbone is predicted to result in materials with a significantly reduced HOMO-LUMO gap, leading to absorption and emission in the visible or even near-infrared region of the electromagnetic spectrum.

Proposed Synthetic Pathways

The synthesis of methoxy-nitro-thioethers can be envisioned through established organic reactions. A generalized, multi-step approach is outlined below.

Generalized Synthetic Workflow:

Caption: Proposed synthetic workflow for methoxy-nitro-thioethers.

Detailed Experimental Protocol (Hypothetical Example: Synthesis of 1-methoxy-4-(methylthio)-2-nitrobenzene)

-

Step 1: Synthesis of 1-(methylthio)-4-nitrobenzene.

-

To a solution of 4-chloronitrobenzene (1 eq.) in dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at 60 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Nitration of 1-(methylthio)-4-nitrobenzene (if starting from a non-nitrated precursor).

-

This step would be modified depending on the starting material. The direct introduction of a second nitro group would need careful consideration of directing effects.

-

-

Step 3: Introduction of the Methoxy Group.

-

The specific reaction would depend on the precursor. For instance, if a suitable leaving group is present, a nucleophilic substitution with sodium methoxide could be employed.

-

Predicted Photophysical and Electrochemical Properties

The unique combination of functional groups in methoxy-nitro-thioethers is expected to give rise to a distinct set of properties.

Optical Properties

-

Absorption and Emission: The strong intramolecular charge transfer character is predicted to lead to broad and red-shifted absorption spectra compared to the parent aromatic system. Similarly, their emission is expected to be in the longer wavelength region of the visible spectrum, with the exact color tunable by modifying the aromatic core and the substitution pattern.

-

Solvatochromism: Due to the significant change in dipole moment between the ground and excited states, methoxy-nitro-thioethers are expected to exhibit pronounced solvatochromism, where the absorption and emission maxima shift with solvent polarity.[16]

Electrochemical Properties

-

Redox Potentials: Cyclic voltammetry is a crucial technique for determining the HOMO and LUMO energy levels. The electron-donating methoxy group will likely lead to a lower oxidation potential (higher HOMO), while the electron-withdrawing nitro group will result in a less negative reduction potential (lower LUMO).

-

Energy Level Tuning: The ability to synthetically modify the aromatic core and the placement of the functional groups will allow for precise tuning of the frontier molecular orbital energies, a critical aspect for optimizing device performance.

Table 1: Predicted Frontier Molecular Orbital Energies and Optical Gaps

| Compound Architecture | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Optical Gap (eV) |

| Simple Benzene Core | -5.5 to -5.8 | -3.0 to -3.3 | 2.2 to 2.8 |

| Extended π-System (e.g., Naphthalene) | -5.2 to -5.5 | -3.2 to -3.5 | 1.7 to 2.3 |

| Donor-Acceptor-Donor Type | -5.0 to -5.3 | -3.1 to -3.4 | 1.6 to 2.2 |

Note: These are hypothetical values based on trends observed for similar classes of compounds and would require experimental verification.

Potential Applications in Organic Optoelectronics

The tunable properties of methoxy-nitro-thioethers make them promising candidates for various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

The predicted long-wavelength emission suggests their potential as emitters in red or even near-infrared OLEDs.[17][18] By incorporating them into a multi-layer OLED structure, their role as either the emissive layer or as a dopant in a host material can be explored.[14]

OLED Fabrication Workflow:

Caption: A typical workflow for the fabrication of a solution-processed OLED.

Organic Photovoltaics (OPVs)

The strong absorption in the visible region makes these materials suitable as either donor or acceptor components in bulk-heterojunction (BHJ) OPVs.[19][20] Their tunable energy levels would allow for the optimization of the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.[21]

Organic Field-Effect Transistors (OFETs)

The nature of charge transport in methoxy-nitro-thioethers will depend on the dominant charge carrier. The low-lying LUMO could favor n-type transport, while the relatively high HOMO might support p-type transport. It is also possible that these materials could exhibit ambipolar behavior, transporting both holes and electrons.[22]

Challenges and Future Outlook

While the potential of methoxy-nitro-thioethers is significant, several challenges need to be addressed.

-

Synthesis and Purification: The synthesis of multi-functionalized aromatic compounds can be challenging, often requiring multiple steps and careful purification to achieve the high purity required for electronic devices.

-

Stability: The presence of a nitro group can sometimes lead to chemical instability, particularly under photo-irradiation or elevated temperatures.[23] The stability of these new materials will need to be thoroughly investigated. The thioether linkage can also be susceptible to oxidation.[24]

-

Morphology Control: The performance of solid-state devices is highly dependent on the thin-film morphology. Controlling the molecular packing and crystallinity of these new materials will be crucial for achieving high device performance.

Despite these challenges, the exploration of methoxy-nitro-thioethers represents a promising new direction in the design of organic electronic materials. The ability to precisely tune their electronic and optical properties through synthetic chemistry opens up a vast design space for creating materials with tailored functionalities for a new generation of organic optoelectronic devices.

References

- Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (2024). Journal of Mines, Metals and Fuels.

- Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review | Request PDF. (2025).

- A review on the development of covalently connected donor–acceptor molecular materials for single-component organic solar cells. RSC Publishing.

- Converting Thioether Waste into Organic Semiconductors by Carbon-Sulfur Bond Activ

- Toward Stable p‐Type Thiophene‐Based Organic Electrochemical Transistors. (2025).

- The Role of Thiophene Derivatives in Advanced Electronic Chemicals. BOC Sciences.

- Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021).

- Acceptor–donor–acceptor type molecules for high performance organic photovoltaics – chemistry and mechanism. (2020). Chemical Society Reviews.

- Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investig

- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017). Journal of King Saud University - Science.

- Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. (2022). Macromolecules.

- Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Deriv

- Oligo(thiophene)-based dendrimers for use in solar cell and OLED applications.

- Kinetics of thiol protecting groups as a step towards dual-trigger degradation of thioether thermosets. (2024). American Chemical Society.

- Eco-friendly and Scalable Fabrication of Organic Optoelectronic Sensors. eScholarship, University of California.

- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics.

- Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. (2024). MDPI.

- Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. (2022). Inorganic Chemistry.

- Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. (2022). Princeton University.

- Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. (2022). Journal of the American Chemical Society.

- Synthesis of Heterocycles for OLED Applic

- Theoretical studies on donor–acceptor based macrocycles for organic solar cell applications. Journal of Physics: Conference Series.

- Materials for (Opto)electronic devices.

- Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry.

- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2015). ACS Omega.

- Synthesis of methoxy-and methylthio-substituted... | Download Scientific Diagram.

- Photophysical properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. (1995). The Journal of Physical Chemistry.

- Oligofluorene-Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.

- Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. (2022). ACS Omega.

- Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications | Request PDF. (2023).

- (PDF) Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. (2020).

- Photophysical properties of 5-substituted 2-thiopyrimidines. (2025).

- Nitro Compounds and Their Derivatives in Organic Synthesis. (2020). MDPI.

- Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Deriv

- (PDF) Orbital-Resolved Partial Charge Transfer from the Methoxy Groups of Substituted Pyrenes in Complexes with Tetracyanoquinodimethane - a NEXAFS Study.

- The charge transport properties of dicyanomethylene-functionalised violanthrone deriv

- Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Deriv

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023). Spectroscopy Online.

- Synthesis of organic materials for optoelectronic applic

- Synthesis and charge transport properties of redox-active nitroxide polyethers with large site density. (2010). Waseda University.

- Organic optoelectronics creating new opportunities for science and applic

- Organic opto-electronic devices: performance limitations and new device architectures. (2025). ICMAB-CSIC.

- Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications | Request PDF. (2022).

- (PDF) Significant charge transport effects due to subtle molecular changes in nitroxide radical single crystals. (2023).

- Electrochemically driven Michael reaction: synthesis of hydroquinone thioethers. Organic & Biomolecular Chemistry.

- The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells | Request PDF.

- Organic Optoelectronic Materials: Mechanisms and Applications. (2016).

- Computational Optimization of Organic Optoelectronic Systems. (2025). KITopen.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic optoelectronics creating new opportunities for science and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly and Scalable Fabrication of Organic Optoelectronic Sensors [escholarship.org]

- 4. Synthesis of organic materials for optoelectronic applications - Enlighten Theses [theses.gla.ac.uk]

- 5. Acceptor–donor–acceptor type molecules for high performance organic photovoltaics – chemistry and mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi-res.com [mdpi-res.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photophysical properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Converting Thioether Waste into Organic Semiconductors by Carbon-Sulfur Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 16. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. iris.uniss.it [iris.uniss.it]

- 19. informaticsjournals.co.in [informaticsjournals.co.in]

- 20. researchgate.net [researchgate.net]

- 21. A review on the development of covalently connected donor–acceptor molecular materials for single-component organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 22. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials - Journal of King Saud University - Science [jksus.org]

- 23. Kinetics of thiol protecting groups as a step towards dual-trigger degradation of thioether thermosets | Poster Board #M37 - American Chemical Society [acs.digitellinc.com]

- 24. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane isomers

An In-Depth Technical Guide to the Thermodynamic Stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane Isomers

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing synthesis, formulation, shelf-life, and bioavailability. Positional isomers of a drug candidate can exhibit vastly different physical, chemical, and pharmacological properties, making a thorough understanding of their relative stabilities essential. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane and its positional isomers. We delve into the theoretical principles of stability, detail both experimental and computational methodologies for its determination, and present a predictive analysis of the stability order for this class of compounds. This document is intended for researchers, chemists, and drug development professionals seeking to apply fundamental thermodynamic principles to the rational design and selection of drug candidates.

Introduction: The Critical Role of Isomeric Stability in Drug Development

In medicinal chemistry, the precise arrangement of functional groups on a molecular scaffold is paramount. Positional isomers, while possessing the same molecular formula, can have dramatically different interactions with biological targets and metabolic enzymes. The thermodynamic stability of an isomer, a measure of its intrinsic energy, dictates its prevalence at equilibrium and influences its reactivity and degradation pathways.[1] An unstable, high-energy isomer may be more difficult to synthesize, prone to degradation under storage conditions, or may convert to other isomers in vivo, leading to unpredictable therapeutic outcomes.

The molecule (3-Methoxy-4-nitrophenyl)(methyl)sulfane[2] serves as an excellent case study. It contains three key functional groups on a benzene ring:

-

A Methoxy group (-OCH₃): A strong electron-donating group (EDG) through resonance (+R) and electron-withdrawing through induction (-I).

-

A Nitro group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).

-

A Methylsulfane group (-SCH₃): A group with complex electronic effects, generally considered a weak resonance donor (+R) and weak inductive withdrawer (-I).

The interplay of these groups at different positions on the phenyl ring creates a series of isomers with unique electronic and steric environments, and consequently, distinct thermodynamic stabilities. This guide will systematically explore how to predict, measure, and interpret these stability differences.

Theoretical Framework of Thermodynamic Stability

Thermodynamic stability is fundamentally a question of energy. A more stable isomer exists in a lower energy state. The key thermodynamic parameter for comparing isomers at constant temperature and pressure is the Gibbs free energy of formation (ΔG°f). However, for isomers, the entropy differences are often small, allowing the enthalpy of formation (ΔH°f) to be a reliable proxy for relative stability.[3] The isomer with the most negative (or least positive) ΔH°f is the most thermodynamically stable.

Key Factors Influencing Isomer Stability

The relative stability of substituted benzene isomers is primarily governed by a combination of electronic effects, steric hindrance, and specific intramolecular interactions.

-

Electronic Effects: The delocalized π-system of the benzene ring is highly sensitive to the electron-donating or withdrawing nature of its substituents.

-

Resonance (Mesomeric) Effects: Stabilization is maximized when electron-donating and electron-withdrawing groups are in conjugation (ortho or para to each other), allowing for efficient delocalization of electron density across the molecule. An arrangement that places a strong EDG para to a strong EWG is often highly stabilizing.

-

Inductive Effects: These are through-bond effects related to the electronegativity of the atoms. While generally weaker than resonance, they contribute to the overall electronic landscape.

-

-

Steric Hindrance: When bulky substituents are placed adjacent to each other (in ortho positions), van der Waals repulsion can force them out of the plane of the benzene ring, disrupting optimal orbital overlap and destabilizing the molecule.[4]

-

Intramolecular Interactions: The formation of intramolecular hydrogen bonds or other non-covalent interactions can significantly stabilize a specific conformation or isomer.[5][6] For example, a hydrogen bond between a substituent's hydrogen and an oxygen atom of an adjacent nitro group can lock the conformation and lower the overall energy.[5] Sulfur atoms can also participate in stabilizing non-covalent interactions with nearby electron-deficient centers or electron donors.[7][8]

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools for assessing isomer stability. [9] Protocol 2: In Silico Determination of Relative Isomer Stability

This protocol outlines a standard workflow for calculating the relative energies of isomers.

Step-by-Step Methodology:

-

Structure Generation: Build 3D structures for all positional isomers of (Methoxy-nitrophenyl)(methyl)sulfane.

-

Conformational Analysis: For each isomer, perform a thorough conformational search to identify the lowest-energy conformer (global minimum). This is critical because the orientation of the methoxy and methylsulfane groups can significantly impact energy. [4]This can be done using molecular mechanics or semi-empirical methods initially.

-

Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each isomer using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(d,p)). [10]This step finds the precise geometry at which the molecule's energy is at a minimum.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. [4]This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To obtain higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced level of theory or a larger basis set (e.g., composite methods like G3 or G4, or a double-hybrid DFT functional). [10][11]6. Energy Comparison: Compare the total electronic energies (corrected for ZPVE) of the most stable conformer of each isomer. The isomer with the lowest total energy is predicted to be the most thermodynamically stable. [3]

Caption: Computational workflow for predicting the relative stability of isomers.

Comparative Analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane Isomers

Identification of Key Isomers

Let's consider the parent compound, (3-Methoxy-4-nitrophenyl)(methyl)sulfane, as Isomer A, where the methylsulfane group is at position 1. We can then generate other key isomers by rearranging the three substituents.

| Isomer | Substituent Positions | IUPAC Name |

| A | 1-SCH₃, 3-OCH₃, 4-NO₂ | 1-(Methylthio)-3-methoxy-4-nitrobenzene |

| B | 1-SCH₃, 4-OCH₃, 3-NO₂ | 1-(Methylthio)-4-methoxy-3-nitrobenzene |

| C | 1-SCH₃, 2-OCH₃, 4-NO₂ | 1-(Methylthio)-2-methoxy-4-nitrobenzene |

| D | 1-SCH₃, 2-OCH₃, 5-NO₂ | 1-(Methylthio)-2-methoxy-5-nitrobenzene |

| E | 1-OCH₃, 2-NO₂, 4-SCH₃ | 1-Methoxy-2-nitro-4-(methylthio)benzene |

| F | 1-OCH₃, 4-NO₂, 2-SCH₃ | 1-Methoxy-4-nitro-2-(methylthio)benzene |

Predicted Stability Order: A Qualitative Analysis

We can predict the relative stability by analyzing the electronic and steric interactions in each isomer.

-

Most Stable Isomers: We predict that isomers with strong resonance stabilization will be the most stable. This occurs when the powerful electron-donating methoxy group (-OCH₃) is para (or ortho) to the powerful electron-withdrawing nitro group (-NO₂).

-

Isomer F (1-OCH₃, 4-NO₂, 2-SCH₃): Here, the -OCH₃ is para to the -NO₂, providing maximal resonance stabilization. The -SCH₃ group is ortho to both, which may introduce some steric strain, but the electronic stabilization is likely dominant.

-

Isomer E (1-OCH₃, 2-NO₂, 4-SCH₃): The -OCH₃ is ortho to the -NO₂, also allowing for strong resonance interaction. The para -SCH₃ group contributes further weak donation.

-

-

Moderately Stable Isomers: Isomers where the key EDG and EWG are meta to each other lack this direct resonance stabilization and will be less stable.

-

Isomer A (1-SCH₃, 3-OCH₃, 4-NO₂): The -OCH₃ is meta to the -NO₂, limiting direct resonance. The -SCH₃ is para to the -OCH₃ and meta to the -NO₂.

-

Isomer B (1-SCH₃, 4-OCH₃, 3-NO₂): Similar to A, the -OCH₃ is meta to the -NO₂.

-

-

Least Stable Isomers: Isomers with significant steric hindrance are likely to be the least stable.

-

Isomer C (1-SCH₃, 2-OCH₃, 4-NO₂): The -OCH₃ is ortho to the -SCH₃ group, which can cause some steric clash. However, it is also meta to the -NO₂.

-

Isomer D (1-SCH₃, 2-OCH₃, 5-NO₂): This isomer has three adjacent substituents (-SCH₃, -OCH₃, and a hydrogen at position 6, with the -NO₂ at 5). The ortho arrangement of -SCH₃ and -OCH₃ introduces steric strain.

-

Predicted Stability Order (Qualitative): F ≈ E > A ≈ B > C > D

This prediction prioritizes the powerful para/ortho resonance stabilization between the methoxy and nitro groups above other factors. A definitive ordering would require high-level computational analysis as described in Protocol 2.

Implications for Drug Development

Understanding the thermodynamic landscape of these isomers is not merely an academic exercise. It has profound practical implications:

-

Synthetic Strategy: A synthetic route may produce a mixture of isomers. Knowledge of their relative stabilities helps predict the major product under thermodynamic control and informs the design of purification strategies.

-

Formulation and Stability: The most stable isomer is generally preferred for development as it is less likely to degrade or convert to other isomers during storage, ensuring a consistent and safe drug product.

-

Pharmacokinetics: If a less stable isomer is administered, it could potentially isomerize in vivo to a more stable, but less active or more toxic, form. Assessing this potential is a key part of preclinical safety evaluation.

Conclusion

The thermodynamic stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane isomers is a complex function of electronic, steric, and intramolecular forces. While a qualitative analysis based on fundamental principles allows for a reasoned prediction of the stability order, a quantitative assessment requires rigorous experimental thermochemistry and high-level computational modeling. By combining these approaches, researchers can gain a deep understanding of their candidate molecules, enabling a more rational, efficient, and successful drug development process. This guide provides the theoretical foundation and practical methodologies necessary to conduct such an analysis, ensuring that the most stable and promising isomer is advanced toward clinical application.

References

-

Ribeiro da Silva, M. A. V. (2010). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. InTech. [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. [Link]

-

Reddit user discussion on r/MCAT. (2018). AAMC FL3 C/P #9. Reddit. [Link]

-

Patouossa, I., et al. (2020). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Advances in Chemical Engineering and Science. [Link]

-

Almeida, A. R. R. P., et al. (2014). The thermodynamic stability of the three isomers of methoxybenzamide: An experimental and computational study. The Journal of Chemical Thermodynamics. [Link]

-

Ghule, V. D. (2012). Computational studies on the triazole-based high energy materials. Journal of Molecular Modeling. [Link]

-

Verevkin, S. P., et al. (2018). Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. The Journal of Chemical Thermodynamics. [Link]

-

Tickle, I., et al. (1975). Folded conformations. Part IX. Crystal and molecular structure of p-dimethylaminobenzyl p-nitrophenyl sulphone and p-chlorophenyl p-methoxybenzyl sulphone. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Kabotyanski, E. A., & Varfolomeev, M. A. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules. [Link]

-

Santos, R. M. B. O., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules. [Link]

-

Saeed, A., & Flörke, U. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E. [Link]

-

Ramachandran, K., et al. (2007). 6-Formyl-2-methoxy-3-nitrophenyl 4-toluenesulfonate. Acta Crystallographica Section E. [Link]

-

Maahury, M., & Amos, M. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]

-

Taylor, R. D., et al. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Wentsch, E., et al. (2019). Interconnection of sulfides and sulfoxides in medicinal chemistry. Archiv der Pharmazie. [Link]

-

Bohorquez, A. R., et al. (2011). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4- Methoxyphenyl) -3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. Vitae. [Link]

-

ResearchGate. (2011). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. [Link]

-

Fita, P., et al. (2022). Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions. Molecules. [Link]

-

Reinheimer, E. W., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules. [Link]

-

ResearchGate. (2018). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics. [Link]

-

da Silva, J. V., et al. (2024). Comprehensive structural insights into nitro-substituted azines as potential antioxidant additives for biodiesel. CrystEngComm. [Link]

-

ResearchGate. (2002). Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine. [Link]

-

ResearchGate. (2013). π–π-Stacking and nitro–π-stacking interactions of 1-(4-nitrophenyl)-4-phenyl-2,4-bis(phenylethynyl)butadiene. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-nitrophenol. PubChem. [Link]

-

Arslan, H., et al. (2012). (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E. [Link]

-

NIST/TRC. (2012). 4-nitrophenol -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

-

Bamba, F., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PHENYL ALKYL AMINO NITROETHENES. TSI Journals. [Link]

Sources

- 1. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 860734-15-2|(3-Methoxy-4-nitrophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]

- 3. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interconnection of sulfides and sulfoxides in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (3-Methoxy-4-nitrophenyl)(methyl)sulfane as a Strategic Precursor for High-Efficiency OLED Emitters

Executive Summary

This application note details the strategic utilization of (3-Methoxy-4-nitrophenyl)(methyl)sulfane (CAS: 860734-15-2) as a high-value building block for organic light-emitting diodes (OLEDs).

While often categorized as a generic intermediate, this molecule possesses a unique "Steric-Electronic" duality that makes it ideal for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters. The ortho-methoxy group provides the necessary steric bulk to induce molecular twisting (decoupling HOMO/LUMO), while the para-methylthio group offers a versatile handle for oxidation into strong electron-accepting sulfone units or cyclization into electron-donating phenothiazine cores.

Target Audience: Materials Scientists, Synthetic Chemists, and R&D Leads in Display Technology and Pharmaceutical Intermediates.

Molecular Architecture & Design Rationale

The utility of (3-Methoxy-4-nitrophenyl)(methyl)sulfane lies in its trisubstituted benzene core, which pre-encodes the essential features of high-efficiency emitters.

The "Push-Pull-Twist" Advantage

To achieve high Reverse Intersystem Crossing (

| Functional Group | Position | Electronic Role | Structural Role |

| Nitro (-NO₂) | C4 | Reactive Handle: Precursor to amine for coupling with donor/acceptor cores. | N/A |

| Methoxy (-OMe) | C3 | Auxiliary Donor: Weak electron donor. | Steric Enforcer: The bulky -OMe group forces the adjacent amine (post-reduction) to twist out of planarity, breaking conjugation and minimizing |

| Methylthio (-SMe) | C1 | Redox Switch: Can be oxidized to -SO₂Me (Acceptor) or used in ring closure (Donor). | Solubility: Alkyl chain improves solubility in organic solvents for solution processing. |

Synthetic Pathways: Divergent Workflows

We define two primary protocols based on the target emitter class: Type A (Sulfone-Based Acceptors) and Type B (Phenothiazine-Based Donors) .

Workflow Visualization

The following diagram illustrates the divergent synthesis routes available from this single precursor.

Caption: Divergent synthesis strategies transforming the precursor into either an electron-acceptor (Route A) or electron-donor (Route B).

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfone-Based Acceptor Precursor

Objective: Convert the sulfide to a sulfone and reduce the nitro group to create a "Twisted" aniline donor-acceptor building block.

Step 1: Selective Oxidation (Sulfide

Sulfone)

The methylthio group is oxidized to a methylsulfonyl group, converting it from a weak donor to a strong acceptor.

-

Reagents: Precursor (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 10 mmol of (3-Methoxy-4-nitrophenyl)(methyl)sulfane in 50 mL DCM at 0°C.

-

Add m-CPBA portion-wise over 30 minutes. Caution: Exothermic.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The sulfone spot will be significantly more polar (lower

). -

Quench: Wash with saturated

(to remove excess peroxide) followed by -

Yield: Expect >90% yield of 4-nitro-3-methoxyphenyl methyl sulfone.

-

Step 2: Nitro Reduction

-

Reagents: Sulfone intermediate (from Step 1), 10% Pd/C, Methanol, Hydrogen balloon.

-

Procedure:

-

Suspend the nitro-sulfone in Methanol. Add 10 wt% Pd/C catalyst.

-

Purge with

gas and stir at RT for 12 hours. -

Filter through Celite to remove catalyst.

-

Result: 4-amino-3-methoxyphenyl methyl sulfone.

-

Critical Note: This molecule now contains an electron-rich amine and an electron-poor sulfone, twisted by the methoxy group. It is a "ready-to-couple" TADF unit.

-

Protocol B: Synthesis of Phenothiazine-Like Donors

Objective: Utilize the sulfur atom to form a heterocycle, creating a strong donor moiety.

Step 1: Reduction to Aniline

-

Reagents: Precursor (1.0 eq), Tin(II) Chloride Dihydrate (

, 5.0 eq), Ethanol/HCl. -

Procedure:

-

Reflux the precursor with

in Ethanol (with catalytic HCl) for 3 hours. -

Neutralize with NaOH and extract with Ethyl Acetate.

-

Product: 3-methoxy-4-(methylthio)aniline.

-

Step 2: Buchwald-Hartwig Coupling & Cyclization

-

Reagents: Aniline intermediate, 1-bromo-2-iodobenzene,

, Xantphos, -

Procedure:

-

Perform a standard Buchwald coupling to form the diarylamine.

-

Ring Closure: The methylthio group can undergo demethylation and intramolecular C-S coupling (via Ullmann conditions or Cadogan cyclization) to form a Methoxy-Phenothiazine core.

-

Why this matters: Phenothiazines are benchmark donors for TADF because they naturally adopt a "butterfly" shape, preventing

-stacking quenching.

-

Material Characterization & Validation

To ensure the synthesized material meets OLED standards (purity >99.9%), the following validation matrix is required.

Structural Confirmation

| Technique | Target Feature | Expected Signal |

| 1H NMR | Methoxy Group | Singlet at |

| 1H NMR | Methylthio (-SMe) | Singlet at |

| 1H NMR | Methylsulfonyl (-SO₂Me) | Singlet shifts downfield to |

| HRMS | Purity | Mass error < 2 ppm. |

Optoelectronic Validation

-

Cyclic Voltammetry (CV): Measure oxidation onset (

) and reduction onset (-

Target: Large electrochemical window (> 3.0 eV) for blue/green emission.

-

-

Transient Photoluminescence (TRPL):

-

Measure prompt fluorescence (

, ns scale) and delayed fluorescence ( -

Success Criterion: Detection of a delayed component (

) indicates successful RISC (TADF activity).

-

Device Architecture Integration

The synthesized material is best utilized as a Dopant in the Emissive Layer (EML).

Caption: Standard OLED stack. The synthesized molecule serves as the emitter dopant within the EML.

Safety & Handling (MSDS Summary)

-

Toxicity: Thioanisole derivatives are potential irritants. The nitro precursor may be mutagenic (standard for nitro-aromatics).

-

Odor: The precursor contains a sulfide linkage and may release volatile sulfur compounds (stench) if degraded. Work in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the sulfide to sulfoxide.

References

-

Im, Y., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[1][2][3] Beilstein Journal of Organic Chemistry. Link

-

Ward, J. S., et al. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems.[4] Journal of Organic Chemistry.[4] Link

-

Organic Chemistry Portal. (2023). Sulfone synthesis by oxidation.[5][6][7][8]Link

-

DigiChem. (2026). Advancing OLED Performance with Custom Synthesis.Link

-

BLD Pharm. (2024). Product Data: (3-Methoxy-4-nitrophenyl)(methyl)sulfane.[9]Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular design of thermally activated delayed fluorescent emitters for narrowband orange–red OLEDs boosted by a cyano-functionalization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 860734-15-2|(3-Methoxy-4-nitrophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]

Application Notes & Protocols: Advanced One-Pot Synthesis of Polysubstituted Nitro-Thioanisoles

Introduction: The Significance of Nitro-Thioanisoles and One-Pot Syntheses

Polysubstituted nitro-thioanisoles are a class of organic compounds that serve as crucial intermediates and core structural motifs in medicinal chemistry, agrochemicals, and materials science. The presence of the electron-withdrawing nitro group, combined with the versatile thioether linkage, makes these molecules valuable for further functionalization and as building blocks in the synthesis of more complex molecular architectures.[1][2]

Traditionally, the synthesis of these compounds can involve multiple, sequential steps, leading to increased operational complexity, solvent waste, and potential for yield loss at each stage. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful alternative.[3][4] This approach offers significant advantages, including:

-

Enhanced Efficiency: Reduced reaction time and fewer workup/purification steps.

-

Improved Atom Economy: Maximizing the incorporation of starting material atoms into the final product.

-

Sustainability: Lower consumption of solvents and reagents, minimizing chemical waste.[3][5]

This guide provides detailed protocols and expert insights into the one-pot synthesis of polysubstituted nitro-thioanisoles, with a primary focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) mechanism.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of nitro-thioanisoles is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from the more common SN2 or SN1 reactions, as it occurs on an aromatic ring.[6][7] For an SNAr reaction to be successful, two key features are required on the aromatic ring:

-

A Good Leaving Group: Typically a halide (F, Cl, Br). Fluorine is often the best leaving group in SNAr, contrary to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond.[7]

-

Strong Electron-Withdrawing Groups (EWGs): At least one powerful EWG, such as a nitro group (–NO₂), must be positioned ortho or para to the leaving group.[6][7]

The EWG's role is critical: it polarizes the aryl-halide bond, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack. Furthermore, it stabilizes the negatively charged intermediate formed during the reaction.[6][8]

The mechanism proceeds via a two-step addition-elimination pathway:

-

Step 1 (Addition): The nucleophile (in this case, a thiolate, RS⁻) attacks the electrophilic carbon atom bearing the leaving group. This breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][7][8] The negative charge is delocalized onto the electron-withdrawing nitro group. This step is typically the slow, rate-determining step of the reaction.[7]

-

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion), yielding the final thioether product.[8]

Figure 1: General mechanism of SNAr for nitro-thioanisole synthesis.

One-Pot SNAr Protocol: Synthesis of 4-Nitrophenyl Methyl Thioether

This protocol details a reliable one-pot method for synthesizing a representative nitro-thioanisole via the direct reaction of a halonitroarene with a thiol in the presence of a base.

Causality Behind Experimental Choices:

-

Substrate: 4-Chloronitrobenzene is chosen as a cost-effective and highly reactive substrate. The nitro group is para to the chlorine leaving group, providing optimal activation for the SNAr reaction.[7]

-

Nucleophile: Methanethiol is the sulfur source. In practice, due to its volatility and noxious odor, its sodium salt (sodium thiomethoxide) is often used, or it is generated in situ.

-

Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base sufficient to deprotonate the thiol, generating the more nucleophilic thiolate anion (RS⁻). Stronger bases like sodium hydride (NaH) can be used for less acidic thiols but require more stringent anhydrous conditions.[8][9]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential.[8] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the anion (CO₃²⁻ or the thiolate) more "naked" and reactive. They also readily dissolve the aromatic substrate.

-

Temperature: The reaction is gently heated to increase the reaction rate. Monitoring by Thin-Layer Chromatography (TLC) is crucial to prevent overheating and the formation of side products.

Detailed Experimental Protocol:

Materials:

-

4-Chloronitrobenzene (1.0 eq)

-

Methanethiol (1.2 eq) or Sodium Thiomethoxide (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (5-10 mL per mmol of substrate)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add 4-chloronitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 5-10 minutes.

-